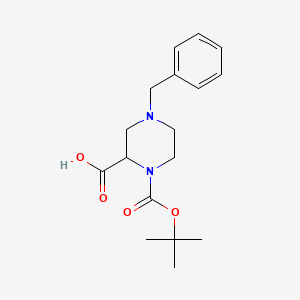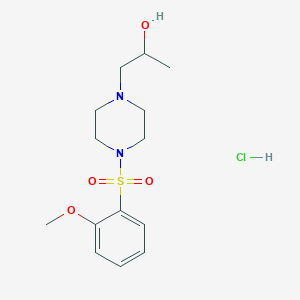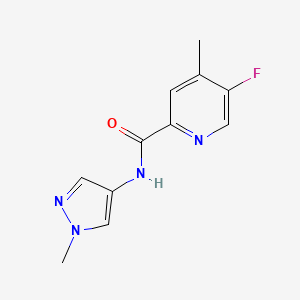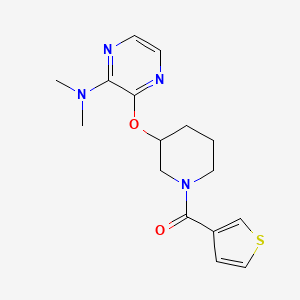![molecular formula C11H9FN2OS B2963628 N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 907974-10-1](/img/structure/B2963628.png)
N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that contains a fluorobenzo[d]thiazol-2-yl group attached to a cyclopropanecarboxamide . The exact properties and applications of this specific compound are not widely documented in the literature.
Synthesis Analysis
While the exact synthesis process for “N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is not explicitly mentioned in the literature, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzothiazole derivatives have been studied for their potent antibacterial properties. The compound can be utilized in the synthesis of molecules that exhibit significant activity against various bacterial strains. For instance, certain benzothiazole compounds have shown effectiveness against Enterobacter aerogenes and Bacillus subtilis, indicating the potential of this compound in developing new antibacterial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazole derivatives makes them candidates for the development of new anti-inflammatory drugs. They can inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX), which are pivotal in the production of pro-inflammatory mediators .
Cancer Research
Benzothiazole structures are prominent in cancer research due to their cytotoxicity against various cancer cell lines. The compound can be used to design and synthesize novel entities that may act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cancer cells .
Neuroprotective Agents
Compounds containing the benzothiazole moiety have been explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells against damage and death. This compound could contribute to the synthesis of molecules with potential use in treating conditions like Parkinson’s disease and Alzheimer’s .
Antioxidant Applications
Benzothiazoles are known for their antioxidant properties, which are essential in combating oxidative stress in cells. Oxidative stress is implicated in various diseases, and antioxidants can mitigate these effects. The compound could be pivotal in creating new antioxidants that help protect cells from free radical damage .
Enzyme Inhibition
This compound can be used to develop inhibitors for various enzymes that are therapeutic targets in different diseases. For example, it can be part of the synthesis of molecules that inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication, making it a target for new antibacterial drugs .
Direcciones Futuras
The future directions for research on “N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve in-depth studies of its physical and chemical properties, as well as its biological activity. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Propiedades
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDTCOJYONVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2963551.png)


![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2963555.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)


![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2963561.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2963566.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963568.png)